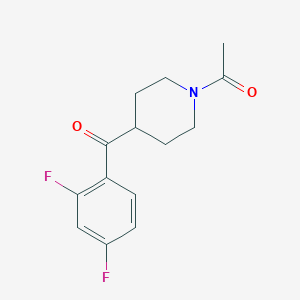

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWQEIGJWVJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372387 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-82-3 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84162-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone basic properties

An In-Depth Technical Guide to 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Core Properties and Applications

Introduction

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is an organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it is characterized by a piperidine ring functionalized with an acetyl group on the nitrogen atom and a 2,4-difluorobenzoyl group at the 4-position.[1] This compound is primarily recognized as a key intermediate in the synthesis of Risperidone, an atypical antipsychotic medication.[2][3] Its chemical architecture, featuring a difluorobenzoyl moiety and a piperidine core, makes it a valuable precursor for creating pharmacologically active molecules.[1][4] This guide provides a detailed overview of its fundamental properties, synthesis, and analytical characterization for researchers and professionals in drug development.

Physicochemical and Structural Properties

The basic properties of a compound are critical for its handling, formulation, and synthesis scale-up. 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is typically a solid at room temperature and is soluble in common organic solvents like chloroform, ethanol, and dimethyl sulfoxide.[4] The presence of two fluorine atoms can enhance its lipophilicity and influence its electronic properties and metabolic stability, which are desirable traits in drug candidates.[1]

A summary of its core physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 84162-82-3 | [4][5][6] |

| Molecular Formula | C₁₄H₁₅F₂NO₂ | [5][6] |

| Molecular Weight | 267.27 g/mol | [5] |

| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | [5][6] |

| Appearance | Solid / Powder | [1][4] |

| Melting Point | 94-98 °C | [4] |

| Boiling Point | 408.1 ± 45.0 °C (at 760 mmHg) | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in chloroform, ethanol, and DMSO | [4] |

| pKa (Predicted) | -1.67 ± 0.40 | [4] |

| InChI Key | UGPWQEIGJWVJDR-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)N1CCC(CC1)C(=O)c2ccc(F)cc2F | [2][6] |

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a multi-step process. A common and efficient pathway involves the protection of the piperidine nitrogen, followed by a Friedel-Crafts acylation, and subsequent deprotection and re-acetylation. A patented method highlights a pathway starting from isonipecotic acid.[7]

However, a more direct conceptual synthesis involves the Friedel-Crafts acylation of 1,3-difluorobenzene with a protected piperidine derivative. The initial protection of the piperidine nitrogen, typically with an acetyl group, is crucial. This step deactivates the nitrogen, preventing it from reacting with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. The acetyl group serves as a stable protecting group under the reaction conditions.

Experimental Protocol: Friedel-Crafts Acylation Pathway

-

Step 1: Preparation of the Acyl Chloride. 1-Acetylpiperidine-4-carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This conversion is essential to create a highly reactive electrophile for the subsequent acylation step.

-

Step 2: Friedel-Crafts Acylation. The prepared 1-acetylpiperidine-4-carbonyl chloride is reacted with 1,3-difluorobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich difluorobenzene ring to form the ketone.

-

Step 3: Work-up and Purification. The reaction is quenched, typically with ice water, to decompose the aluminum chloride complex. The crude product is then extracted using an organic solvent (e.g., methylene chloride), dried, and purified, often through column chromatography or recrystallization, to yield the final compound.[8]

Caption: Synthesis workflow for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Analytical Characterization

To confirm the identity and purity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, several analytical techniques are employed. Spectroscopic methods are fundamental for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[8][9] The proton NMR spectrum provides information on the number and environment of hydrogen atoms, while the carbon NMR spectrum details the carbon framework.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[6]

-

Chromatography : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound, often achieving purity levels greater than 98%.[4]

Applications in Drug Development

The primary and most well-documented application of this compound is its role as a precursor in pharmaceutical manufacturing.

-

Intermediate for Risperidone : It is a key starting material or intermediate in the synthesis of Risperidone.[2][3][6] Risperidone is an important antipsychotic drug used to treat schizophrenia and bipolar disorder. The structural core of 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone is incorporated into the final, more complex structure of Risperidone.

-

Research Chemical : Beyond its role in Risperidone synthesis, it serves as a valuable chemical reagent for synthesizing novel compounds with potential pharmacological activity, particularly those targeting the 5-HT2 receptors.[10] Its structure makes it a versatile building block for creating new piperidine-based therapeutic agents.[4][10]

Safety and Handling

Comprehensive safety and toxicological data for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone have not been fully established.[4] Therefore, standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to prevent direct contact with the skin and eyes.[4] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[4] In case of accidental exposure or ingestion, immediate medical attention is advised.[4]

Conclusion

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a functionally significant organic molecule with well-defined physicochemical properties. Its primary importance lies in its role as a crucial intermediate in the synthesis of the antipsychotic drug Risperidone. The established synthetic routes, grounded in fundamental reactions like Friedel-Crafts acylation, and the available analytical methods for its characterization, make it a readily accessible compound for pharmaceutical research and development. Its utility as a building block for novel therapeutics continues to make it a compound of interest for medicinal chemists.

References

- 1. CAS 84162-82-3: Ethanone,1-[4-(2,4-difluorobenzoyl)-1-pipe… [cymitquimica.com]

- 2. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]

- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]

- 4. biosynce.com [biosynce.com]

- 5. americanelements.com [americanelements.com]

- 6. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]

- 7. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one(84162-82-3) 1H NMR spectrum [chemicalbook.com]

- 10. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]

An In-depth Technical Guide to 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS 84162-82-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, with CAS number 84162-82-3, is a key chemical intermediate primarily utilized in the synthesis of atypical antipsychotic medications, most notably Risperidone and its active metabolite, Paliperidone. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and contextual information regarding its role in the manufacturing of active pharmaceutical ingredients (APIs). Due to its status as a synthetic precursor, this document will focus on its chemical characteristics and synthetic pathway rather than direct biological activity.

Chemical and Physical Properties

The fundamental physicochemical properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic organic chemistry.

| Property | Value | Reference |

| CAS Number | 84162-82-3 | [General] |

| Molecular Formula | C₁₄H₁₅F₂NO₂ | [1][2] |

| Molecular Weight | 267.27 g/mol | [3] |

| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | [3] |

| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine | [2] |

| Appearance | Pale cream to white powder | [General] |

| Purity | Typically >98% | [4] |

| Storage Temperature | +5°C | [3] |

Role in Pharmaceutical Synthesis

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a critical building block in the multi-step synthesis of Risperidone. Risperidone is an atypical antipsychotic that functions primarily as a potent antagonist of serotonin 5-HT₂ and dopamine D₂ receptors.[5][6][7] The pharmacological profile of Risperidone is well-established, and its efficacy in treating schizophrenia and other psychiatric disorders is linked to this dual receptor antagonism.[5][7]

The subject compound serves as a precursor to the core piperidine structure within the Risperidone molecule. The subsequent synthetic steps involve the deacetylation of this intermediate followed by further modifications to yield the final API.[8]

Synthetic Pathway Overview

The following diagram illustrates the position of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone in the broader synthetic scheme of Risperidone.

References

- 1. americanelements.com [americanelements.com]

- 2. 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone | CAS No- 84162-82-3 | NA [chemicea.com]

- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]

- 4. biosynce.com [biosynce.com]

- 5. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of risperidone. | Semantic Scholar [semanticscholar.org]

- 7. A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical structure, properties, synthesis, and significance of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine as a key chemical intermediate.

Introduction

1-Acetyl-4-(2,4-difluorobenzoyl)piperidine is a heterocyclic compound of significant interest in pharmaceutical synthesis. Its primary role is as a crucial intermediate in the manufacturing of atypical antipsychotic drugs, most notably Risperidone. The presence of the difluorobenzoyl moiety and the piperidine core makes it a valuable building block for creating complex molecules that interact with specific biological targets. Understanding the chemical properties and synthetic routes of this compound is essential for process optimization, impurity profiling, and the development of novel therapeutics. This guide details its chemical data, a plausible synthetic protocol, and its logical position in pharmaceutical manufacturing workflows.

Chemical and Physical Data

The quantitative properties of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine and its immediate precursor, 4-(2,4-difluorobenzoyl)piperidine, are summarized below. This data is critical for experimental design, characterization, and quality control.

| Property | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine | 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (Precursor) |

| CAS Number | 84162-82-3 | 106266-04-0 |

| Molecular Formula | C₁₄H₁₅F₂NO₂ | C₁₂H₁₄ClF₂NO |

| Molecular Weight | 267.27 g/mol | 261.70 g/mol |

| Melting Point | 97-98°C | 203-206°C (decomposes) |

| Boiling Point | 408.1 ± 45.0 °C (Predicted) | 350.3°C at 760 mmHg (Predicted for free base) |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | 1.02 g/cm³ (Predicted for free base) |

| Appearance | White to off-white solid | Off-white to light yellow crystalline powder |

| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride |

Data compiled from various chemical suppliers and databases.[1][2][3]

Synthesis and Experimental Protocols

1-Acetyl-4-(2,4-difluorobenzoyl)piperidine is a known intermediate in the synthesis of Risperidone.[4] One documented synthetic route involves a Friedel-Crafts reaction between 1,3-difluorobenzene and 1-acetylpiperidine-4-carbonyl chloride.[4]

An alternative and common approach is the N-acetylation of its precursor, 4-(2,4-difluorobenzoyl)piperidine. Below is a detailed, generalized protocol for this transformation based on standard acylation procedures for piperidine derivatives.

Experimental Protocol: N-Acetylation of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

This procedure describes the conversion of 4-(2,4-difluorobenzoyl)piperidine hydrochloride to 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine using acetyl chloride.

Materials:

-

4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1.0 eq)

-

Acetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) (2.2 - 2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice-water bath, and standard glassware

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq) and anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M.

-

Base Addition: Cool the resulting suspension to 0°C using an ice-water bath. Slowly add triethylamine (2.2 - 2.5 eq) to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Stirring: Allow the mixture to stir for 20-30 minutes at 0°C.

-

Acylation: In a separate flask, prepare a solution of acetyl chloride (1.1 - 1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the piperidine mixture while maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, quench it by adding water or 1M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine.

Visualization of Synthetic Pathway and Role

Diagrams are provided to visualize the chemical transformation and the logical flow of the synthesis in a broader pharmaceutical context.

Synthetic Workflow: N-Acetylation

The following diagram illustrates the direct synthesis of the target compound from its hydrochloride precursor.

Caption: Synthetic workflow for N-acetylation.

Role as a Pharmaceutical Intermediate

This diagram shows the position of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine as an intermediate in a synthetic route for Risperidone, a potent antipsychotic agent. The acetyl group in this context acts as a protecting group for the piperidine nitrogen.

Caption: Role as an intermediate in Risperidone synthesis.

Significance in Drug Development

The primary importance of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine lies in its role as a direct precursor to key intermediates for antipsychotic drugs.[4] Atypical antipsychotics like Risperidone function as potent antagonists of serotonin 5-HT2 and dopamine D2 receptors.[5][6][7] The synthesis of such complex molecules requires robust, multi-step procedures where intermediates like the title compound are essential.

Furthermore, as a process-related substance, 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine can be considered a potential impurity in the final Active Pharmaceutical Ingredient (API).[5][8] Regulatory bodies require that all impurities in a drug product are identified and controlled.[5] Therefore, having a well-characterized reference standard for this compound is critical for analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.

References

- 1. benchchem.com [benchchem.com]

- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Technical Guide: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of pharmaceutically active compounds, most notably the atypical antipsychotic agent Risperidone. This document details the physicochemical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and discusses its relevance in the context of drug discovery and development. While direct biological activity data for this compound is limited, its role as a precursor to potent 5-HT2A receptor antagonists is explored.

Physicochemical Properties

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a solid organic compound with the molecular formula C14H15F2NO2.[1][2][3] Its molecular weight is approximately 267.28 g/mol .[1][2]

| Property | Value | Reference |

| Molecular Formula | C14H15F2NO2 | [1][2][3] |

| Molecular Weight | 267.28 g/mol | [1][2] |

| CAS Number | 84162-82-3 | [1][2] |

| Appearance | Solid | |

| Melting Point | 94-98 °C | |

| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine | [1] |

Synthesis Protocol

The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite representation based on established chemical principles and information from related syntheses.

Materials:

-

1,3-Difluorobenzene

-

1-Acetyl-4-piperidinecarbonyl chloride

-

Anhydrous Aluminum Chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Dissolve 1-acetyl-4-piperidinecarbonyl chloride in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the 1-acetyl-4-piperidinecarbonyl chloride solution dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.

-

After the addition is complete, add 1,3-difluorobenzene dropwise to the reaction mixture, again maintaining a low temperature.

-

Once the addition of 1,3-difluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone can be purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, or by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Role in Drug Development

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a crucial intermediate in the multi-step synthesis of Risperidone, an atypical antipsychotic medication. Risperidone is a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors and is widely used in the treatment of schizophrenia and bipolar disorder.

While this intermediate itself is not marketed as a therapeutic agent, its purity and efficient synthesis are critical for the quality and cost-effective production of the final active pharmaceutical ingredient (API).

Biological Context and Significance

Direct and extensive biological activity data for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is not widely available in the public domain. Its primary significance lies in its role as a key building block for more complex molecules with pronounced pharmacological effects.

Derivatives of this compound, such as Risperidone, exhibit high affinity for the serotonin 5-HT2A receptor. Antagonism of this receptor is a key mechanism of action for many atypical antipsychotics. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

General 5-HT2A Receptor Signaling Pathway

This diagram illustrates the general signaling pathway of the 5-HT2A receptor, which is the target for compounds derived from 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Caption: Simplified Gq-coupled 5-HT2A receptor signaling pathway.

References

Technical Guide: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Chemical Formula: C₁₄H₁₅F₂NO₂

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, synthesis, and analytical characterization of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. It is primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug, Risperidone.

Compound Identification and Properties

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a synthetic organic compound that serves a crucial role in pharmaceutical manufacturing. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone[1] |

| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, Risperidone Impurity 19 |

| CAS Number | 84162-82-3[2] |

| Chemical Formula | C₁₄H₁₅F₂NO₂[2] |

| Molecular Weight | 267.27 g/mol [3] |

| Melting Point | 94-98 °C |

| Boiling Point | 408.1±45.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

Synthesis Protocol: Friedel-Crafts Acylation

The primary synthesis route for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a Friedel-Crafts acylation reaction.[4] This electrophilic aromatic substitution involves the acylation of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride.

Experimental Protocol

This protocol is based on methodologies described in synthetic patents for Risperidone intermediates.[5]

Materials:

-

1,3-Difluorobenzene

-

1-Acetyl-4-piperidinecarbonyl chloride

-

Aluminum chloride (AlCl₃) or Ammonium chloride (NH₄Cl) as a Lewis acid catalyst[5]

-

Dichloromethane (CH₂Cl₂) as a solvent

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a reaction vessel containing 150 ml of dichloromethane, add 67 g of 1,3-difluorobenzene and 133 g of ammonium chloride.[5]

-

Cool the mixture to room temperature.[5]

-

Slowly add a solution of 98 g of 1-acetyl-4-piperidinecarbonyl chloride in 50 ml of dichloromethane to the reaction mixture dropwise.[5]

-

After the addition is complete, stir the mixture at an elevated temperature for 3 hours to ensure the reaction goes to completion.[5]

-

Upon completion, pour the reaction mixture into a mixture of ice and hydrochloric acid to quench the reaction.[5]

-

Extract the resulting mixture with 200 ml of dichloromethane.[5]

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.[5]

-

Filter the mixture and remove the solvent from the filtrate via rotary evaporation to yield the crude product, 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.[5]

-

The resulting product can be further purified by recrystallization if necessary.

Yield: This procedure has a reported yield of approximately 41%.[5]

Reaction Mechanism Diagram

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of the title compound.

Role in Pharmaceutical Synthesis

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a critical precursor in the multi-step synthesis of Risperidone. The subsequent synthetic step involves the hydrolysis of the acetyl group to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone, which is then further processed to form the final active pharmaceutical ingredient.

Experimental Workflow: Synthesis of Risperidone Intermediate

References

- 1. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]

- 2. americanelements.com [americanelements.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 5. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]

Physical and chemical properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

An In-depth Technical Guide on 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. This compound, identified by CAS number 84162-82-3, is a key intermediate and known impurity in the synthesis of the atypical antipsychotic drug, Risperidone.[1][2] This document consolidates essential data for researchers, scientists, and professionals in drug development, presenting quantitative information in structured tables, detailing experimental protocols, and illustrating key processes through diagrams.

Chemical Structure and Identifiers

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a piperidine derivative characterized by an N-acetyl group and a 2,4-difluorobenzoyl substituent at the 4-position. Its chemical identity is defined by several key identifiers summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone[1][3] |

| CAS Number | 84162-82-3[1][3][4] |

| Molecular Formula | C₁₄H₁₅F₂NO₂[1][3][4] |

| Molecular Weight | 267.27 g/mol [3][4] |

| InChI | InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3[2][3] |

| InChIKey | UGPWQEIGJWVJDR-UHFFFAOYSA-N[3] |

| SMILES | CC(=O)N1CCC(CC1)C(=O)c2ccc(F)cc2F[1][2] |

| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, Risperidone Impurity 19[3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data are presented below.

| Property | Value |

| Appearance | Solid[4] |

| Melting Point | 94-98 °C[4] |

| Boiling Point | 408.1 ± 45.0 °C at 760 mmHg[4] |

| Density | 1.2 ± 0.1 g/cm³[4] |

| Flash Point | 200.6 ± 28.7 °C[4] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide.[4] |

| pKa (Acidity Coefficient) | -1.67 ± 0.40 (Predicted)[4] |

| Molar Refractivity | 65.5 ± 0.3 cm³[4] |

| Storage Conditions | 2-8°C[4] |

Chemical Profile and Reactivity

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone serves as a versatile intermediate in organic synthesis. Its primary role is as a precursor in the multi-step synthesis of Risperidone, where it is used to construct the benzisoxazole ring system.[2] The compound's reactivity is centered around the ketone and the acetylated piperidine ring, making it amenable to further chemical modifications.

Spectral Data

Full characterization of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is supported by various spectroscopic techniques. Commercially available analytical data includes:

These spectral datasets are essential for confirming the structure and purity of the compound during synthesis and quality control processes.

Experimental Protocols: Synthesis

A common synthetic route to prepare the related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone, involves a Friedel-Crafts acylation. A similar pathway can be utilized for the title compound, starting with the N-acetylated piperidine derivative.

Protocol: Friedel-Crafts Acylation

-

Reactant Preparation : 1-Acetylpiperidine-4-carbonyl chloride is prepared from 1-acetylpiperidine-4-carboxylic acid.

-

Reaction Setup : The 1-acetylpiperidine-4-carbonyl chloride is dissolved in a suitable solvent such as 1,1,1-trichloroethane or methylene chloride.

-

Catalyst Addition : A Lewis acid catalyst, typically Aluminum Chloride (AlCl₃), is added to the solution, and the mixture is stirred.[6]

-

Acylation : 1,3-Difluorobenzene is slowly added to the reaction mixture. The reaction is then heated (e.g., 75-90°C) for several hours to drive the acylation.[6]

-

Work-up : Upon completion, the reaction is quenched by pouring it into ice water.

-

Extraction and Purification : The product is extracted from the aqueous layer using an organic solvent like methylene chloride. The organic phase is then washed, dried, and concentrated under reduced pressure. Further purification can be achieved through techniques like column chromatography or recrystallization to yield the final product.

Biological Activity and Applications

While primarily known as a synthetic intermediate, 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is associated with pharmacological activity and is used in drug research and development.[4] It is a reagent in the synthesis of potential antiproliferative agents and compounds exhibiting 5-HT2 antagonist activity.[7] The broader class of substituted piperidines to which it belongs has been investigated for various biological activities, including antioxidant and antibacterial properties.[8]

Safety and Handling

Comprehensive safety and toxicity data for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone have not been fully established.[4] Therefore, standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling : Avoid direct contact with skin and eyes. Prevent inhalation of dust or vapors by working in a well-ventilated area or a fume hood.[4]

-

First Aid : In case of accidental inhalation or ingestion, seek immediate medical attention and provide the material's safety data sheet (SDS) to the medical professional.[4]

Conclusion

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a well-characterized compound of significant interest in medicinal chemistry, particularly as a crucial building block for the pharmaceutical agent Risperidone. Its defined physicochemical properties and established synthetic routes make it a valuable reagent for drug discovery and development professionals. Adherence to appropriate safety measures is essential for its handling and use in a laboratory setting.

References

- 1. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone | CAS Number 84162-82-3 [klivon.com]

- 2. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]

- 3. americanelements.com [americanelements.com]

- 4. biosynce.com [biosynce.com]

- 5. 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one(84162-82-3) 1H NMR spectrum [chemicalbook.com]

- 6. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]

- 7. 1-[4-(2,4-DIFLUORO-BENZOYL)-PIPERIDIN-1-YL]-ETHANONE | 25519-77-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: A Key Intermediate in Risperidone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a crucial chemical intermediate in the multi-step synthesis of the atypical antipsychotic drug, Risperidone. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the production of Risperidone. While direct research on the specific biological activity and mechanism of action of this intermediate is limited, its structural relationship to Risperidone suggests a potential for interaction with serotonergic and dopaminergic receptors. This document consolidates available data on its physicochemical characteristics and outlines the experimental protocols for its synthesis, providing a valuable resource for researchers and professionals in drug development and manufacturing.

Introduction

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, also known as 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, is a piperidine derivative that serves as a cornerstone in the synthetic pathway of Risperidone. Risperidone is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The synthesis of such complex pharmaceutical compounds involves a series of chemical reactions, with each intermediate playing a critical role in achieving the final active pharmaceutical ingredient (API). Understanding the properties and synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is therefore essential for optimizing the manufacturing process of Risperidone and for the quality control of the final drug product, where it may be present as a process-related impurity.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory or industrial setting.

| Property | Value | Reference |

| CAS Number | 84162-82-3 | [1] |

| Molecular Formula | C₁₄H₁₅F₂NO₂ | [1] |

| Molecular Weight | 267.28 g/mol | [1] |

| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | [1] |

| Synonyms | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine, Risperidone Impurity 19 | |

| Appearance | Solid (details not widely reported) | |

| Solubility | Data not widely available, but likely soluble in organic solvents. |

Role in the Synthesis of Risperidone

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a pivotal intermediate in several synthetic routes to Risperidone. Its formation and subsequent transformation are critical steps that ultimately lead to the construction of the active Risperidone molecule.

General Synthetic Pathway

The synthesis of Risperidone generally involves the coupling of two key fragments: a benzisoxazole-piperidine moiety and a pyridopyrimidinone moiety. 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone serves as a precursor to the benzisoxazole-piperidine portion of Risperidone.

The diagram below illustrates a common synthetic workflow for Risperidone, highlighting the position of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Experimental Protocols

Synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (Friedel-Crafts Acylation):

This step typically involves the reaction of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Materials: 1,3-difluorobenzene, 1-acetyl-4-piperidinecarbonyl chloride, aluminum chloride, and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

A solution of 1-acetyl-4-piperidinecarbonyl chloride in the solvent is added dropwise to a cooled suspension of aluminum chloride and 1,3-difluorobenzene in the same solvent.

-

The reaction mixture is stirred at a controlled temperature for a specified period to allow the acylation to proceed.

-

Upon completion, the reaction is quenched, typically with an acidic aqueous solution.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved through recrystallization or chromatography.

-

Conversion to 4-(2,4-Difluorobenzoyl)piperidine (Hydrolysis):

The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis.

-

Materials: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a strong acid (e.g., hydrochloric acid), and a suitable solvent (e.g., water or an alcohol/water mixture).

-

Procedure:

-

The starting material is dissolved or suspended in the acidic solution.

-

The mixture is heated to reflux for several hours until the hydrolysis is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

After cooling, the product is isolated, which may involve neutralization and extraction, followed by purification.

-

Biological Activity and Mechanism of Action (Inferred)

However, based on its chemical structure, some inferences can be made:

-

Structural Similarity to Risperidone: The molecule contains the core 4-benzoylpiperidine structure present in Risperidone. This structural motif is known to be important for the binding of Risperidone to its target receptors.

-

Potential for Receptor Binding: It is plausible that 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone could exhibit some affinity for the same receptors as Risperidone, namely serotonin (5-HT₂) and dopamine (D₂) receptors. However, without the complete Risperidone structure, its binding affinity and functional activity are likely to be significantly different and likely much lower.

-

Impurity Considerations: As a potential impurity in the final Risperidone product, it is crucial to understand any potential biological activity, even if weak, to ensure the safety and efficacy of the medication. Regulatory guidelines often require the characterization and toxicological assessment of significant impurities.

The diagram below illustrates the logical relationship between the intermediate and the final drug, Risperidone, and its known mechanism of action.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data, such as IC₅₀ or Kᵢ values, for the biological activity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone. Research has primarily focused on its synthetic utility rather than its pharmacological effects.

Conclusion

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a well-established and critical intermediate in the synthesis of the important antipsychotic drug, Risperidone. Its efficient synthesis and purification are paramount to the successful and cost-effective manufacturing of Risperidone. While its own biological activity has not been a subject of extensive research, its structural relationship to Risperidone warrants consideration, particularly in the context of impurity profiling and quality control in pharmaceutical manufacturing. This guide provides a foundational understanding of this key molecule for professionals engaged in the fields of medicinal chemistry, drug development, and pharmaceutical sciences. Further research into the pharmacological profile of this and other Risperidone-related impurities could provide valuable insights into the structure-activity relationships of this class of compounds.

References

Technical Guide: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone - A Key Intermediate and Impurity in Risperidone Synthesis

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a chemical compound of significant interest in the pharmaceutical industry, primarily due to its role as a key intermediate and a known impurity in the manufacturing of Risperidone, a widely used atypical antipsychotic medication.[1][2] Understanding the synthesis, analytical characterization, and control of this compound is critical for ensuring the quality, safety, and efficacy of the final Risperidone drug product. This technical guide provides a comprehensive overview of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, including its chemical identity, synthesis, analytical methodologies for its detection, and its significance in the context of pharmaceutical development.

Chemical Identity and Synonyms

A clear identification of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is fundamental for researchers and chemists. The compound is known by several synonyms and identifiers, which are summarized in the table below for clarity and cross-referencing.

| Identifier | Value |

| IUPAC Name | 1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone |

| CAS Number | 84162-82-3 |

| Molecular Formula | C₁₄H₁₅F₂NO₂ |

| Molecular Weight | 267.28 g/mol |

| Synonyms | 1-Acetyl-4-(2,4-Difluorobenzoyl)Piperidine, 1-[4-(2,4-Difluorobenzoyl)-1-Piperidinyl]-1-Ethanone, Risperidone Impurity 19, 4-(2,4-Difluorobenzoyl)-N-acetylpiperidine |

| PubChem CID | 2740707 |

Role in Risperidone Synthesis and as an Impurity

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone serves as a deprotected starting material in the synthesis of Risperidone.[3][4] Specifically, it is an intermediate used in the construction of the benzisoxazole ring, a core structural component of Risperidone.[3]

Due to its role in the synthesis, it can also be present as a process-related impurity in the final active pharmaceutical ingredient (API). Regulatory bodies require strict control over impurities in pharmaceutical products, making the detection and quantification of this compound a critical aspect of quality control in Risperidone manufacturing.[5]

Synthesis Pathway

The synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a key step in the overall synthesis of Risperidone. A plausible synthetic route can be inferred from its structure and its role as an intermediate. The following diagram illustrates a logical workflow for its preparation.

Caption: General synthesis workflow for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone as an impurity in Risperidone are typically performed using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are essential for forced degradation studies, which assess the stability of the drug substance under various stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

The following protocol is a representative example based on methods described for the analysis of Risperidone and its impurities.[6][7]

Objective: To develop and validate a stability-indicating HPLC method for the determination of Risperidone and its related impurities, including 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5µm)[6]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for Risperidone and its impurities

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Methanol: Acetonitrile (80:20, v/v)[7] |

| Flow Rate | 1 mL/min[7] |

| Column Temperature | 50°C[6] |

| Detection Wavelength | 280 nm[6][7] |

| Injection Volume | 20 µL |

| Run Time | 12 min[6] |

Procedure:

-

Standard Solution Preparation: Prepare standard solutions of Risperidone and 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone in a suitable diluent (e.g., methanol).

-

Sample Preparation: Dissolve the Risperidone drug substance or product in the diluent to a known concentration.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the Risperidone sample to stress conditions:

-

Analysis: Inject the standard and stressed sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

Logical Workflow for Impurity Analysis in Drug Development

The identification and control of impurities like 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone are integral to the drug development process. The following diagram illustrates the logical workflow for impurity analysis.

Caption: Logical workflow for impurity identification and control during drug development.

Conclusion

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a critical molecule in the context of Risperidone production. A thorough understanding of its synthesis, chemical properties, and analytical determination is essential for pharmaceutical scientists and professionals involved in drug development and quality control. The information presented in this technical guide provides a solid foundation for managing this compound as both a key building block and a potential impurity, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

- 1. veeprho.com [veeprho.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]

- 4. 1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone [lgcstandards.com]

- 5. veeprho.com [veeprho.com]

- 6. erpublications.com [erpublications.com]

- 7. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, possesses specific physicochemical properties that are critical for its handling, characterization, and application in drug development. This technical guide provides an in-depth overview of the melting point of this compound, including experimental data and relevant protocols.

Physicochemical Data

The melting point of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone has been reported by various sources. The data is summarized in the table below for clear comparison.

| Property | Value | Source(s) |

| Melting Point | 94-98 °C | Biosynce |

| Melting Point | 97-98 °C | abcr GmbH, Fisher Scientific |

Note: The slight variation in the reported melting point ranges may be attributed to differences in experimental conditions or the purity of the analyzed sample.

Experimental Protocols

Synthesis of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

A documented method for the preparation of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves a Friedel-Crafts acylation reaction. The following protocol is based on a method described in a US Patent.

Materials:

-

1,3-Difluorobenzene

-

1-Acetyl-4-piperidinecarbonyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane

-

Ice

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1,3-difluorobenzene and aluminum chloride is prepared in dichloromethane.

-

The mixture is cooled to room temperature.

-

A solution of 1-acetyl-4-piperidinecarbonyl chloride in dichloromethane is added dropwise to the cooled mixture.

-

The reaction mixture is then

In-Depth Technical Guide: Physicochemical Properties of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the available solubility data and relevant experimental protocols for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a key intermediate in the synthesis of the antipsychotic drug Risperidone. Due to the limited availability of quantitative solubility data in public literature, this guide summarizes the known qualitative solubility and presents a generalized, comprehensive experimental protocol for its precise determination. Furthermore, this guide illustrates the role of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone in the synthetic pathway to Risperidone.

Introduction

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS No. 84162-82-3) is a crucial building block in the pharmaceutical industry, most notably as a precursor in the manufacture of Risperidone. A thorough understanding of its physicochemical properties, particularly its solubility, is essential for process optimization, formulation development, and ensuring consistent product quality. This guide aims to collate the existing data and provide a framework for its experimental determination.

Solubility Data

Currently, there is a lack of specific quantitative solubility data for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone in publicly accessible scientific literature. However, qualitative descriptions of its solubility have been reported.

Qualitative Solubility

The compound has been described as being soluble in a range of common organic solvents. This information is summarized in the table below.

| Solvent Class | Specific Solvents | Citation |

| Halogenated Hydrocarbons | Chloroform | [1] |

| Alcohols | Ethanol | [1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | [1] |

Table 1: Qualitative Solubility of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

This general solubility in organic solvents is typical for a molecule of its structure, possessing both polar (ketone, amide) and non-polar (difluorobenzoyl and piperidine rings) moieties.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, chloroform, DMSO)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Inject the diluted sample into the HPLC system and determine the concentration based on a pre-established calibration curve.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances, the concentration can be determined by measuring the absorbance at a specific wavelength and using a calibration curve.

-

-

Data Analysis: Calculate the solubility of the compound in the specific solvent in units such as mg/mL or mol/L.

The workflow for this experimental protocol is illustrated below.

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.

Role in the Synthesis of Risperidone

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a key intermediate in several patented synthetic routes to Risperidone. The general pathway involves the deacetylation of this intermediate, followed by a condensation reaction.

A simplified representation of this synthetic relationship is provided below.

Figure 2: Simplified synthetic pathway from the target compound to Risperidone.

This pathway highlights the critical role of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone as a precursor to the core structure of Risperidone. The initial Friedel-Crafts acylation to produce this intermediate is a foundational step in the overall synthesis[2]. The subsequent removal of the acetyl protecting group yields the free piperidine, which is then available for alkylation to complete the Risperidone molecule[2][3].

Conclusion

References

Unveiling the Pharmacological Significance of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide on the Core Pharmacological Relevance of a Key Risperidone Intermediate

Introduction

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, a notable organic compound, holds a significant position in the landscape of pharmaceutical synthesis. While extensive research into its intrinsic pharmacological activity remains limited in publicly accessible literature, its primary role as a pivotal intermediate in the manufacturing of the atypical antipsychotic drug, Risperidone, underscores its importance to the scientific and drug development community.[1] This technical guide aims to provide a comprehensive overview of this compound, focusing on its critical function in the synthesis of Risperidone and, by extension, the well-documented pharmacological profile of Risperidone itself. For researchers and professionals in drug development, understanding the characteristics and synthetic utility of this intermediate is paramount for the efficient production of a clinically vital medication.

Role in the Synthesis of Risperidone

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone serves as a key building block in the multi-step synthesis of Risperidone. The process generally involves the acylation of 1,3-difluorobenzene, followed by the removal of the acetyl protecting group and subsequent reaction to form the benzisoxazole ring, which is then coupled with the second major fragment of the Risperidone molecule.[1]

General Synthetic Pathway

The following diagram illustrates a common synthetic route for Risperidone where 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a crucial intermediate.

Pharmacological Activity of the Derived Product: Risperidone

As the direct precursor, the pharmacological relevance of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is intrinsically linked to the activity of Risperidone. Risperidone is a potent second-generation (atypical) antipsychotic agent with a well-characterized mechanism of action.[2][3]

Mechanism of Action

The therapeutic effects of Risperidone are primarily attributed to its potent antagonism of two key neurotransmitter receptors in the brain: the dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[2][3] The balanced antagonism of both these receptors is thought to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, with a lower propensity to cause extrapyramidal side effects compared to older, typical antipsychotics.[2] Additionally, Risperidone exhibits antagonist activity at α1- and α2-adrenergic receptors and H1-histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[4] It has a notably low affinity for muscarinic cholinergic receptors.[5]

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by Risperidone modulates downstream signaling cascades, ultimately influencing neuronal activity and neurotransmitter release.

Quantitative Pharmacological Data for Risperidone

The binding affinity of Risperidone for various neurotransmitter receptors has been quantified in numerous studies. The following table summarizes these findings, with the dissociation constant (Ki) representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Serotonin 5-HT2A | 0.2[4] |

| Dopamine D2 | 3.2[4] |

| Dopamine D4 | 7.3[4] |

| α1-Adrenergic | 5[4] |

| α2A-Adrenergic | 16[4] |

| Histamine H1 | 20[4] |

| Serotonin 5-HT1A | 420[4] |

| Dopamine D1 | 240[4] |

| Muscarinic M1 | >10,000[4] |

Experimental Protocols

While specific protocols for assessing the direct pharmacological activity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone are not available, standard assays used to characterize compounds like Risperidone are well-established.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of a compound for various receptors.

-

General Protocol:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., human embryonic kidney cells transfected with the human D2 or 5-HT2A receptor). Centrifuge to pellet the membranes and resuspend in an appropriate buffer.

-

Radioligand Binding: Incubate the membranes with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

-

Objective: To determine if a compound acts as an agonist or antagonist and to measure its potency (EC50 or IC50).

-

Example Protocol (Calcium Mobilization Assay for 5-HT2A Receptor Antagonism):

-

Cell Culture: Use cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) to stimulate the cells.

-

Signal Detection: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

-

Data Analysis: Plot the agonist-induced response against the concentration of the test compound to determine the IC50 value for antagonism.

-

Conclusion

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. While its own pharmacological profile is not extensively documented, its role as an indispensable intermediate in the synthesis of Risperidone firmly establishes its importance. A thorough understanding of its synthesis and the pharmacological properties of the resulting active pharmaceutical ingredient, Risperidone, is crucial for professionals engaged in the development and production of antipsychotic therapies. Future research could potentially explore the intrinsic biological activities of this and other related intermediates, which may unveil novel pharmacological properties. However, its current and primary value lies in its contribution to the synthesis of a well-established and effective therapeutic agent.

References

- 1. RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Risperidone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Risperidone N-Oxide, a significant impurity of the atypical antipsychotic drug Risperidone. This document details its formation, synthesis, characterization, and quantification, serving as a vital resource for professionals in pharmaceutical research and development. While the specific designation "Impurity 19" is not standard in publicly available literature, this guide focuses on the well-documented and critical N-oxide impurity as a representative example for impurity identification and control.

Introduction to Risperidone and its N-Oxide Impurity

Risperidone is a benzisoxazole derivative widely used in the treatment of schizophrenia and bipolar disorder. Like many pharmaceuticals, Risperidone can degrade under various conditions, leading to the formation of impurities that may affect its efficacy and safety. One of the primary degradation products is Risperidone N-Oxide, which exists as cis- and trans-isomers. This impurity is formed through the oxidation of the tertiary amine in the piperidine ring of the Risperidone molecule.[1] Understanding the profile of such impurities is a critical aspect of drug development and quality control. Forced degradation studies, particularly under oxidative stress, have been instrumental in identifying and characterizing Risperidone N-Oxide.[1][2]

Formation Pathway of Risperidone N-Oxide

The formation of Risperidone N-Oxide is a direct result of the oxidation of the nitrogen atom in the piperidine ring of the Risperidone molecule. This can occur during synthesis, storage, or as a result of exposure to oxidative conditions.

Synthesis and Characterization

The synthesis of Risperidone N-Oxide is essential for its use as a reference standard in analytical methods. A common laboratory-scale synthesis involves the oxidation of Risperidone using a suitable oxidizing agent like hydrogen peroxide.

Experimental Protocol: Synthesis of Risperidone N-Oxide

The following protocol is adapted from published literature for the synthesis of Risperidone N-Oxide.

-

Dissolution: Dissolve 2 g of Risperidone in 40 ml of methanol.

-

Oxidation: Add 10 ml of 30% hydrogen peroxide to the solution.

-

Reaction: Maintain the reaction mixture at 30-35°C for 48 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 2% Methanol in Methylene Dichloride.

-

Work-up: After completion of the reaction, distill the mixture under vacuum at 30°C.

-

Extraction: Add 100 ml of water to the residue and extract twice with 100 ml of methylene dichloride.

-

Isolation: The resulting residue contains a mixture of cis- and trans-Risperidone N-Oxide, which can be separated by flash chromatography.

Characterization Data

The synthesized Risperidone N-Oxide can be characterized using various spectroscopic techniques.

| Analytical Technique | Observed Characteristics | Reference |

| Mass Spectrometry (ESI-MS) | M+ ion peak at m/z 427.215, corresponding to the addition of one oxygen atom to the Risperidone molecule. | |

| ¹H NMR | Deshielding of the chemical shifts of the methylene groups attached to the nitrogen atom in the piperidine ring compared to Risperidone. | |

| ¹³C NMR | Deshielding of the chemical shifts of the carbon atoms of the methylene groups attached to the nitrogen atom in the piperidine ring. |

Analytical Methods for Quantification

Accurate and precise quantification of Risperidone N-Oxide is crucial for ensuring the quality and safety of Risperidone drug products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Experimental Protocol: HPLC Method for Quantification

The following is a representative HPLC method for the analysis of Risperidone and its N-oxide impurity.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 3.5) and an organic modifier (e.g., acetonitrile and methanol in a ratio of 65:20:15 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 276 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 12 minutes |

This method is a composite based on several published methods and may require optimization for specific applications.[3]

Experimental Workflow for Impurity Identification and Quantification

The general workflow for identifying and quantifying an unknown impurity like Risperidone N-Oxide involves a series of steps from initial detection to routine analysis.

Logical Relationship of Analytical Techniques

The identification and quantification of impurities rely on a synergistic application of various analytical techniques. Each technique provides a unique piece of information that, when combined, leads to a comprehensive understanding of the impurity.

References

Characterization of Paliperidone Acetyl Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Paliperidone Acetyl Impurity, a potential process-related impurity and degradation product of Paliperidone. Understanding the formation, identification, and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Paliperidone drug products. This document outlines the common analytical methodologies, presents key quantitative data, and details experimental protocols for the characterization of this specific impurity.

Introduction to Paliperidone and Its Impurities

Paliperidone, an atypical antipsychotic agent, is the major active metabolite of risperidone.[1] It is used in the treatment of schizophrenia and schizoaffective disorder.[2][3] The presence of impurities in an active pharmaceutical ingredient (API) can affect the quality and safety of the drug product.[1] Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and control of impurities.[1]

Impurities in Paliperidone can arise from various sources, including the manufacturing process, degradation of the drug substance, and interaction with excipients.[4] These can be broadly categorized as process-related impurities and degradation products. Some of the known process-related impurities of Paliperidone include Didehydro paliperidone, 9-Alkyl analogue, Dehydro-9-alkyl analogue, Desfluoro paliperidone, and Hydroxy keto paliperidone.[1] Degradation of Paliperidone can occur under stress conditions such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[5]

Paliperidone Acetyl Impurity: Profile and Significance

Paliperidone Acetyl Impurity, also known as 9-O-Acetyl Paliperidone, is a key related substance of Paliperidone.[6] Another synonym found in literature is Risperidone Difluoro Acetyl Impurity.[7] Its presence and concentration must be carefully monitored and controlled during the manufacturing process and throughout the shelf-life of the drug product.

Chemical Profile:

| Characteristic | Information |

| IUPAC Name | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine[7] |

| CAS Number | 130049-87-5[6], 84162-82-3[7] |

| Molecular Formula | C₂₅H₂₉FN₄O₄[6] |

| Molecular Weight | 468.53 g/mol [6] |

Analytical Characterization Methodologies

The characterization of Paliperidone Acetyl Impurity involves a combination of chromatographic and spectroscopic techniques to identify, quantify, and elucidate its structure.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation and quantification of Paliperidone and its impurities.

Table 1: Summary of HPLC/UPLC Methods for Paliperidone and Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Alltima C8 (250mm × 4.6mm, 5µm)[5] | Inertsil ODS C18 (250 x 4.6 mm, 5µ) | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)[8][9] |

| Mobile Phase | Acetonitrile:Ammonium acetate buffer (pH 3.5, 20mM) with 0.2% triethylamine (60:40, v/v)[5] | 0.05 M KH₂PO₄ buffer (pH 6.0):Acetonitrile (30:70, v/v) | A: 0.1% Formic acid in water or 10 mM Ammonium Acetate; B: Acetonitrile or Methanol[8] |

| Flow Rate | 1 mL/min[5] | 1.0 ml/min | 0.6 mL/min[9] |

| Detection | UV at 280 nm[5] | UV at 237 nm | UV at 238 nm[9] |

| LOD | - | 1.72 µg/ml | 0.14 µg/ml[10] |

| LOQ | - | 5.35 µg/ml | 0.42 µg/ml[10] |

Spectroscopic Methods

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of impurities.

-